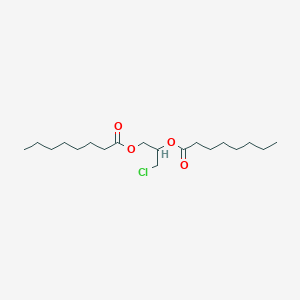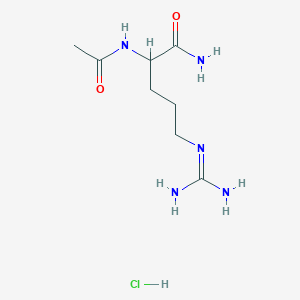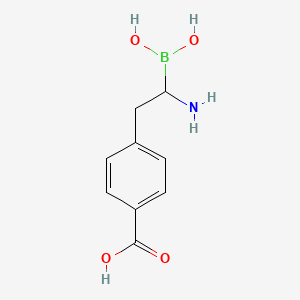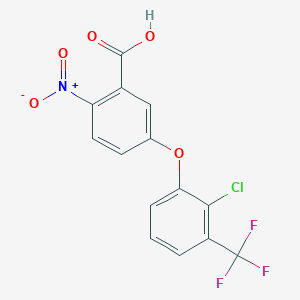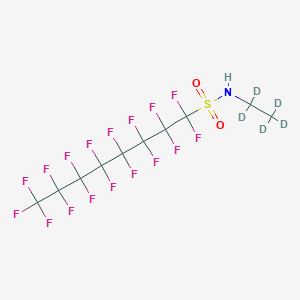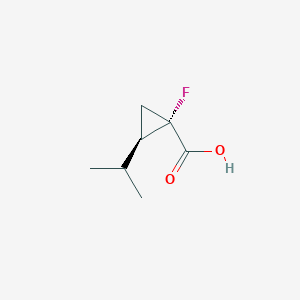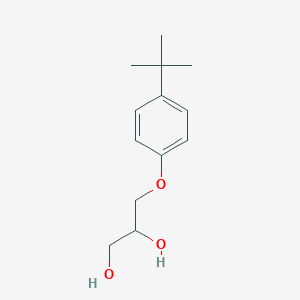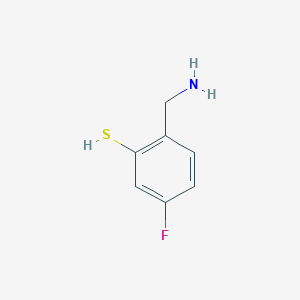
2-(Aminomethyl)-5-fluorobenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-5-fluorobenzenethiol is an organic compound that features both an aminomethyl group and a fluorine atom attached to a benzene ring with a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-fluorobenzenethiol typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(aminomethyl)-5-fluorobenzenethiol may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly reagents and adherence to green chemistry principles is emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-5-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the aminomethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the fluorine atom can result in various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2-(aminomethyl)-5-fluorobenzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-5-fluorobenzenethiol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The thiol group can interact with metal ions and other thiol-containing compounds, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(aminomethyl)-5-hydroxybenzenethiol
- 2-(aminomethyl)-5-chlorobenzenethiol
- 2-(aminomethyl)-5-bromobenzenethiol
Uniqueness
2-(aminomethyl)-5-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs with different halogens or hydroxyl groups .
Propiedades
Número CAS |
717092-78-9 |
|---|---|
Fórmula molecular |
C7H8FNS |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-fluorobenzenethiol |
InChI |
InChI=1S/C7H8FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 |
Clave InChI |
NPCODDYTBZZKTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


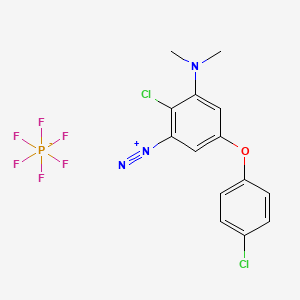
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
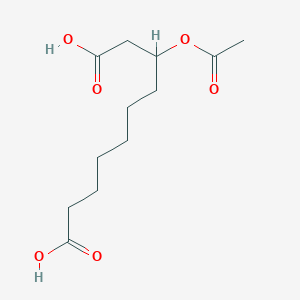
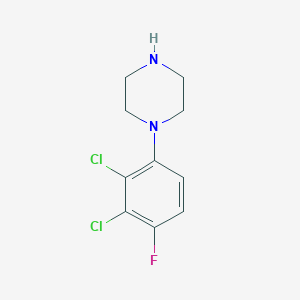
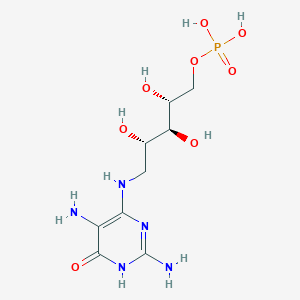

![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
